[3-(trifluoromethyl)-1H-1,2,4-triazol-5-yl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[3-(trifluoromethyl)-1H-1,2,4-triazol-5-yl]methanol is a chemical compound that belongs to the class of triazoles, which are five-membered heterocyclic compounds containing three nitrogen atoms. The trifluoromethyl group attached to the triazole ring significantly enhances the compound’s physicochemical properties, making it valuable in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common methods for synthesizing [3-(trifluoromethyl)-1H-1,2,4-triazol-5-yl]methanol involves the multi-component reaction of trifluoroacetimidoyl chlorides, hydrazine hydrate, and benzene-1,3,5-triyl triformate. This metal-free synthesis is efficient and scalable, providing moderate to good yields . The reaction conditions typically involve room temperature and the use of organic solvents such as dichloromethane .
Industrial Production Methods
Industrial production methods for this compound often involve similar multi-component reactions but on a larger scale. The use of continuous flow reactors can enhance the efficiency and scalability of the process, ensuring consistent product quality and yield .
Chemical Reactions Analysis
Types of Reactions
[3-(trifluoromethyl)-1H-1,2,4-triazol-5-yl]methanol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or ketones.
Reduction: The triazole ring can be reduced under specific conditions to form dihydro derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products
The major products formed from these reactions include trifluoromethyl-substituted aldehydes, dihydrotriazoles, and various substituted triazoles .
Scientific Research Applications
[3-(trifluoromethyl)-1H-1,2,4-triazol-5-yl]methanol has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of [3-(trifluoromethyl)-1H-1,2,4-triazol-5-yl]methanol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with biological receptors through hydrogen bonding and dipole interactions . This interaction can modulate various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other trifluoromethyl-substituted triazoles such as:
- 3-trifluoromethyl-1,2,4-triazole
- 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol .
Uniqueness
What sets [3-(trifluoromethyl)-1H-1,2,4-triazol-5-yl]methanol apart is its unique combination of the trifluoromethyl group and the hydroxyl group on the triazole ring. This combination enhances its physicochemical properties, making it more versatile in various applications compared to its analogs .
Properties
Molecular Formula |
C4H4F3N3O |
---|---|
Molecular Weight |
167.09 g/mol |
IUPAC Name |
[3-(trifluoromethyl)-1H-1,2,4-triazol-5-yl]methanol |
InChI |
InChI=1S/C4H4F3N3O/c5-4(6,7)3-8-2(1-11)9-10-3/h11H,1H2,(H,8,9,10) |
InChI Key |
UQMAXMXRIWGSSR-UHFFFAOYSA-N |
Canonical SMILES |
C(C1=NC(=NN1)C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.